4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The pyrazole derivative is then reacted with a sulfonyl chloride (such as 4-chlorobenzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or sulfonamide moieties.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the chloro group is replaced by the nucleophile.
Scientific Research Applications
4-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Known for its antibacterial properties.
Uniqueness
4-Chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzenesulfonamide is unique due to its specific pyrazole ring structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C13H16ClN3O2S |
---|---|
Molecular Weight |
313.80 g/mol |
IUPAC Name |
4-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-11(8-15-17(10)3)9-16(2)20(18,19)13-6-4-12(14)5-7-13/h4-8H,9H2,1-3H3 |
InChI Key |
SSNODHGJRKVXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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